7-methyl-1-oxo-1H-isochromene-3-carboxylic acid
Description
Properties
Molecular Formula |
C11H8O4 |
|---|---|
Molecular Weight |
204.18 g/mol |
IUPAC Name |
7-methyl-1-oxoisochromene-3-carboxylic acid |
InChI |
InChI=1S/C11H8O4/c1-6-2-3-7-5-9(10(12)13)15-11(14)8(7)4-6/h2-5H,1H3,(H,12,13) |
InChI Key |
STPWABZVEXEZJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(OC2=O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Chemical Identity and Properties
| Property | Description |
|---|---|
| Chemical Name | 7-methyl-1-oxo-1H-isochromene-3-carboxylic acid |
| Molecular Formula | C11H8O4 |
| Molecular Weight | 204.18 g/mol |
| CAS Number | 951896-48-3 |
| IUPAC Name | 7-methyl-1-oxoisochromene-3-carboxylic acid |
| Structural Features | Isochromene core with keto and carboxylic acid groups; methyl substituent at position 7 |
| Key Functional Groups | Ketone (1-oxo), carboxylic acid (3-carboxylic acid), aromatic methyl (7-methyl) |
Detailed Preparation Data Table
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Oxidation/Functionalization | Starting from o-methylsalicylaldehyde derivatives | 59 | Formation of 2-carboxybenzaldehyde analog |
| 2 | Cyclization | Heating in toluene, 22 h reflux | 89 | Formation of isochromene ring |
| 3 | Keto group introduction | Nitrosyl chloride (0.417 M), triethylamine, CCl4 | 75 | Electrophilic substitution at position 1 |
| 4 | Hydrolysis | Tetrahydrofuran, ambient temperature, 14 h | - | Conversion to carboxylic acid |
| One-pot | Copper-catalyzed cyclization | Cu(OAc)2, Cs2CO3, KIO3, DMSO, 90°C, 12 h | 53-74 | Streamlined synthesis of methyl isocoumarins |
Mechanistic Considerations
- The keto group at position 1 is introduced through electrophilic substitution facilitated by nitrosyl chloride, which reacts with the aromatic ring activated by adjacent functional groups.
- The carboxylic acid at position 3 arises from hydrolysis of ester or intermediate functional groups formed during cyclization.
- The 7-methyl substituent influences regioselectivity and electronic properties, often requiring tailored reaction conditions to optimize yields.
- Catalytic systems like copper(II) acetate and silver(I) complexes improve reaction efficiency and selectivity by stabilizing key intermediates and facilitating ring closure.
Summary and Outlook
The preparation of this compound involves sophisticated multi-step organic syntheses, combining classical cyclization and oxidation techniques with modern catalytic methods. Advances in copper- and silver-catalyzed protocols offer promising avenues for improved yields, selectivity, and scalability. Understanding the reaction mechanisms and optimizing conditions are critical for efficient synthesis, which supports the compound's applications in medicinal chemistry and organic synthesis.
Chemical Reactions Analysis
Esterification and Amide Formation
The carboxylic acid group at position 3 undergoes standard derivatization reactions:
-
Esterification : Reacts with methanol in acidic conditions to form methyl 7-methyl-1-oxo-1H-isochromene-3-carboxylate, a structurally validated derivative (SMILES:
COC(=O)C1=CC2=CC=CC=C2C(=O)O1) . -
Amide Coupling : Using coupling agents like BOP (benzotriazol-1-yl-oxytris(dimethylamino)phosphonium hexafluorophosphate), it forms amides with amines, as demonstrated in analogous isocoumarin syntheses .
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Esterification | Methanol, H<sup>+</sup> | Methyl ester | |
| Amidation | BOP reagent, amine | Substituted amide |
Nucleophilic Addition at the Ketone
The ketone at position 1 participates in nucleophilic additions:
-
Grignard Reagents : Forms tertiary alcohols upon reaction with organomagnesium reagents.
-
Reduction : Catalytic hydrogenation (H<sub>2</sub>/Pd-C) or hydride donors (NaBH<sub>4</sub>) reduce the ketone to a secondary alcohol, though steric hindrance from the fused ring may slow kinetics.
Electrophilic Aromatic Substitution
The aromatic isochromene system undergoes substitution at electron-rich positions:
-
Nitration : Concentrated HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> introduces nitro groups, primarily at the para position relative to the electron-donating methyl group .
-
Halogenation : Bromine (Br<sub>2</sub>/FeBr<sub>3</sub>) selectively substitutes at C-5 or C-7, as observed in related isocoumarin derivatives .
| Position | Electrophile | Product | Notes |
|---|---|---|---|
| C-5 | Br<sub>2</sub> | 5-Bromo derivative | Dominant in absence of directing groups |
| C-8 | NO<sub>2</sub><sup>+</sup> | 8-Nitro derivative | Activated by methyl group |
Condensation and Cyclization
The compound serves as a precursor in heterocycle synthesis:
-
Knoevenagel Condensation : Reacts with malononitrile to form fused pyran derivatives, leveraging the ketone’s electrophilicity.
-
Lactonization : Under acidic conditions, intramolecular esterification can occur if hydroxyl groups are introduced .
Decarboxylation and Thermal Degradation
Thermal treatment (>200°C) induces decarboxylation, yielding 7-methyl-1H-isochromen-1-one as a volatile byproduct. This reaction is critical in pyrolysis studies.
Biological Reactivity
-
Enzyme Inhibition : The carboxylic acid group chelates metal ions in enzyme active sites, potentially inhibiting hydrolases or oxidoreductases.
-
Metabolic Modifications : In vivo, hepatic cytochrome P450 enzymes oxidize the methyl group to a hydroxymethyl derivative, enhancing solubility .
Key Structural Insights Influencing Reactivity
Scientific Research Applications
7-methyl-1-oxo-1H-isochromene-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-methyl-1-oxo-1H-isochromene-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include the inhibition of signal transduction pathways related to inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Isochromene Core
Table 1: Substituent Effects on Isochromene Derivatives
Key Observations :
- Electron-Donating Groups (e.g., -CH₃) : The methyl group at position 7 increases lipophilicity but may reduce acidity compared to hydroxyl or chloro derivatives.
- Electron-Withdrawing Groups (e.g., -Cl) : Chloro-substituted analogues (e.g., 7-chloro derivatives) exhibit higher reactivity in nucleophilic substitution reactions.
- Dihydro Derivatives : Saturation of the pyrone ring (e.g., in 3,4-dihydro-isochroman derivatives) reduces conjugation, altering UV absorption and fluorescence properties.
Chromene vs. Isochromene Carboxylic Acids
Table 2: Core Structure Comparison
Structural Insights :
Functional Group Modifications
Table 3: Carboxylic Acid Derivatives
Biological Activity
7-Methyl-1-oxo-1H-isochromene-3-carboxylic acid, a derivative of isocoumarin, has garnered attention in recent years for its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.
Overview of Isocoumarins
Isocoumarins are a class of naturally occurring compounds known for their structural diversity and pharmacological potential. They are characterized by a benzopyranone skeleton and can exhibit various biological activities, including antimicrobial, cytotoxic, and anti-inflammatory properties . The specific compound this compound has been identified as having significant bioactivity, particularly in the context of endophytic fungi-derived metabolites.
Antimicrobial Properties
Research has demonstrated that this compound exhibits notable antimicrobial activity. In a study focusing on isocoumarins from endophytic fungi, this compound showed efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values indicated its potential as a therapeutic agent against resistant pathogens .
Cytotoxic Effects
Cytotoxicity assays have revealed that this compound can induce apoptosis in cancer cell lines. In vitro studies showed that the compound effectively inhibited cell proliferation in human breast cancer (MCF-7) and lung cancer (A549) cell lines. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death .
Anti-inflammatory Activity
The compound also displays anti-inflammatory properties. In animal models, it has been shown to reduce inflammation markers such as prostaglandin E2 (PGE2) and nitric oxide (NO). These effects suggest its potential use in treating inflammatory diseases .
The biological activities of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
- Receptor Modulation : It has been suggested that this compound may modulate receptor activity related to pain and inflammation, although specific receptors remain to be fully elucidated .
Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial effects of various isocoumarin derivatives highlighted the potency of this compound against MRSA. The results are summarized in Table 1:
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| This compound | 32 | MRSA |
| Other Isocoumarins | Varies | Various Bacterial Strains |
Study 2: Cytotoxicity Assessment
In vitro cytotoxicity tests on cancer cell lines revealed significant findings regarding the effects of this compound:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15 | Caspase activation |
| A549 | 20 | Apoptosis induction |
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 7-methyl-1-oxo-1H-isochromene-3-carboxylic acid and validating its purity?
- Answer : Synthesis typically involves condensation reactions under controlled acidic or basic conditions. For example, related isochromene derivatives are synthesized via Knoevenagel condensation using substituted salicylaldehydes and active methylene compounds. Purity validation requires a combination of techniques:
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to confirm retention time consistency .
- Spectroscopy : ¹H NMR analysis (e.g., δ 8.11–6.48 ppm for aromatic protons; δ 3.44 ppm for methyl groups in diethylamino analogs) .
- Elemental Analysis : Confirmation of C, H, and O content within ±0.3% of theoretical values .
Q. How should researchers safely handle and store this compound to prevent degradation?
- Answer :
- Handling : Use inert atmosphere (N₂/Ar) during reactions to avoid oxidation. Avoid contact with water, which may hydrolyze the lactone ring .
- Storage : Store in airtight, corrosion-resistant containers at ≤−20°C in a desiccator with silica gel. Monitor for color changes (e.g., yellowing indicates degradation) .
Q. What are the key IUPAC nomenclature rules for naming substituted isochromene derivatives?
- Answer : The parent structure is numbered starting from the oxygen atom in the pyran ring. Substituents are prioritized as follows:
- Principal chain : The isochromene backbone (2H-1-benzopyran-2-one).
- Substituents : Prefixes like "7-methyl" and "3-carboxylic acid" denote positions relative to the oxygen atom. For example, "1-oxo" specifies the ketone at position 1 .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR or IR) in isochromene derivatives be resolved during structural elucidation?
- Answer : Contradictions often arise from tautomerism or solvent effects. Mitigation strategies include:
- Variable Temperature NMR : Identify dynamic processes (e.g., keto-enol tautomerism) by observing peak splitting at low temperatures .
- Deuterated Solvent Comparisons : Compare spectra in DMSO-d₆ vs. CDCl₃ to assess hydrogen bonding impacts .
- DFT Calculations : Optimize molecular geometries using B3LYP/6-31G(d) to predict ¹H NMR shifts and validate experimental data .
Q. What experimental approaches are effective in studying the hydrolytic stability of this compound under physiological conditions?
- Answer :
- pH-Varied Kinetics : Incubate the compound in buffers (pH 1–10) at 37°C. Monitor degradation via LC-MS for products like 7-methyl-3-carboxycoumarin (m/z = 220.037) .
- Isotope Labeling : Use ¹⁸O-labeled H₂O to trace oxygen incorporation during hydrolysis .
- Activation Energy Calculation : Perform Arrhenius analysis at 25–50°C to predict shelf-life .
Q. How can researchers design structure-activity relationship (SAR) studies to explore the biological activity of this compound?
- Answer :
- Derivatization : Synthesize analogs with modifications at positions 7 (methyl → ethyl/aryl) and 3 (carboxylic acid → ester/amide).
- Assays :
- Antibacterial : MIC testing against Gram-positive/negative strains (e.g., S. aureus, E. coli) .
- Enzyme Inhibition : Screen against cyclooxygenase-2 (COX-2) or lipoxygenase (LOX) using fluorometric assays .
- Computational Modeling : Dock analogs into target proteins (e.g., COX-2 PDB: 5KIR) to correlate substituent effects with binding affinity .
Q. What advanced chromatographic techniques are optimal for separating enantiomers or diastereomers of this compound?
- Answer :
- Chiral HPLC : Use columns like Chiralpak IA with hexane:isopropanol (90:10) + 0.1% trifluoroacetic acid. Monitor resolution (R > 1.5) .
- Capillary Electrophoresis (CE) : Employ cyclodextrin-based buffers (e.g., sulfobutyl ether-β-CD) for enantiomeric separation .
- Crystallography : Resolve racemic mixtures via diastereomeric salt formation with chiral amines (e.g., (R)-1-phenylethylamine) .
Methodological Notes
- Contradictions in Evidence : Spectral data for diethylamino-substituted analogs ( vs. 10) show minor δ shifts (8.76 vs. 8.79 ppm for aromatic protons), likely due to solvent polarity or impurities. Cross-validate with high-resolution MS .
- Degradation Pathways : and highlight 7-keto derivatives as common degradation products, necessitating stability studies during formulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
